Saterinone

Description

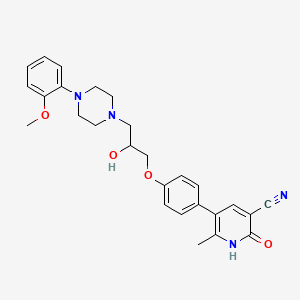

Structure

3D Structure

Properties

IUPAC Name |

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEKLDFUYOZELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883106 | |

| Record name | Saterinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102669-89-6 | |

| Record name | Saterinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saterinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SATERINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saterinone: A Technical Guide to its Dual Alpha-1 Adrenergic Antagonism and Phosphodiesterase 3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone is a novel cardiovascular agent characterized by a unique dual mechanism of action: competitive antagonism of alpha-1 adrenergic receptors and inhibition of phosphodiesterase 3 (PDE3). This combination of activities results in both vasodilation and positive inotropic effects, making it a compound of significant interest for the management of conditions such as congestive heart failure. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its quantitative effects on its molecular targets, the underlying signaling pathways, and detailed experimental methodologies for its characterization.

Introduction

The therapeutic approach to cardiovascular diseases often involves targeting multiple pathological pathways. This compound represents a rational drug design strategy by integrating two distinct, yet complementary, pharmacological actions into a single molecule. Its ability to concurrently reduce vascular resistance through alpha-1 blockade and enhance cardiac contractility via PDE3 inhibition offers a promising profile for improving hemodynamic parameters in patients with compromised cardiac function. This document serves as a comprehensive resource for understanding the core pharmacological principles of this compound.

Quantitative Pharmacological Data

The dual-action nature of this compound is quantitatively defined by its potency at its respective molecular targets. The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Target | Value | Species/Tissue | Reference |

| pA2 | Alpha-1 Adrenergic Receptor | 8.46 | Guinea Pig Vasculature | [1] |

| IC50 | Phosphodiesterase 3 (PDE3) | 20 nM (0.02 µmol/l) | Failing Human Myocardium | [2] |

Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Chronic Heart Failure

| Hemodynamic Parameter | Maximal Change |

| Cardiac Index | +56.6% |

| Stroke Volume Index | +48.9% |

| Heart Rate | +28.4% |

| Mean Systemic Blood Pressure | -17.3% |

| Mean Pulmonary Artery Pressure | -38.4% |

| Right Atrial Pressure | -74.2% |

| Pulmonary Capillary Wedge Pressure | -46.9% |

| Systemic Vascular Resistance | -39.9% |

| Pulmonary Vascular Resistance | -71.8% |

Data from a study involving a 24-hour intravenous infusion of this compound at a rate of 1.5 µg/kg per minute in patients with severe chronic heart failure.

Signaling Pathways

The physiological effects of this compound are a direct consequence of its modulation of two distinct signaling cascades: the alpha-1 adrenergic receptor pathway and the cyclic adenosine monophosphate (cAMP) pathway regulated by PDE3.

Alpha-1 Adrenergic Receptor Blockade

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, primarily couple to Gq proteins. This initiates a signaling cascade that leads to vasoconstriction. This compound, as a competitive antagonist, blocks this pathway.

Phosphodiesterase 3 (PDE3) Inhibition

PDE3 is an enzyme responsible for the degradation of cAMP, a critical second messenger in cardiac myocytes. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of key proteins involved in cardiac contractility.

Experimental Protocols

The characterization of this compound's dual activity relies on specific in vitro assays. The following sections detail representative methodologies for assessing alpha-1 adrenergic receptor antagonism and PDE3 inhibition.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors using a radiolabeled antagonist, such as [³H]-prazosin.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 adrenergic receptors.

Materials:

-

Cell membranes expressing alpha-1 adrenergic receptors (e.g., from rat brain cortex).

-

[³H]-prazosin (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [³H]-prazosin (typically at its Kd).

-

Increasing concentrations of this compound (or buffer for total binding, or a saturating concentration of a known alpha-1 antagonist for non-specific binding).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-prazosin binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of this compound on PDE3 activity by measuring the hydrolysis of cAMP.

Objective: To determine the IC50 value of this compound for PDE3.

Materials:

-

Purified or recombinant human PDE3 enzyme.

-

[³H]-cAMP (substrate).

-

This compound (inhibitor).

-

Assay buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).

-

Stop solution (e.g., 0.1 M HCl).

-

Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine).

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup: In reaction tubes, add:

-

Assay buffer.

-

Increasing concentrations of this compound (or buffer for control).

-

PDE3 enzyme.

-

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

-

Initiation: Start the reaction by adding a fixed concentration of [³H]-cAMP.

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding the stop solution.

-

Conversion to Adenosine: Add snake venom nucleotidase and incubate to convert the [³H]-AMP product to [³H]-adenosine.

-

Separation: Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP. Centrifuge to pellet the resin.

-

Counting: Take an aliquot of the supernatant (containing [³H]-adenosine), add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate the percentage of PDE3 activity relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Discussion and Future Directions

This compound's dual pharmacological profile presents a compelling therapeutic strategy. The potent alpha-1 adrenergic antagonism contributes to afterload and preload reduction, while the specific inhibition of PDE3 enhances myocardial contractility. The quantitative data indicate a high potency for both targets.

While the current data provide a strong foundation for understanding this compound's mechanism of action, further research could provide a more nuanced picture. Specifically, the determination of this compound's binding affinities (Ki values) for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) would be valuable for predicting its tissue-specific effects and potential side-effect profile.

References

Investigating the inotropic effects of Saterinone in vitro

An In-Depth Technical Guide to the In Vitro Inotropic Effects of Saterinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro positive inotropic effects of this compound, a cardiotonic agent with a dual mechanism of action. The document details its molecular signaling pathway, summarizes key quantitative data from in vitro studies, and outlines the experimental protocols used to investigate its pharmacodynamics.

Introduction to this compound

This compound, chemically known as (+/-)-1,2-dihydro-5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-6-methyl-2-oxo-3-pyridine-carbonitrile, is a potent positive inotropic agent.[1] Its primary mechanism for increasing myocardial contractility is the selective inhibition of phosphodiesterase type III (PDE III), an enzyme crucial for cyclic adenosine monophosphate (cAMP) degradation in cardiac muscle cells.[1][2][3][4] Additionally, this compound exhibits alpha-1 adrenoceptor blocking properties, contributing to its vasodilatory effects, which are more pronounced in vivo.[1][3][5] This guide focuses on the in vitro evidence establishing its direct effects on cardiomyocyte contractility.

Molecular Mechanism of Inotropic Action

This compound exerts its positive inotropic effect by modulating the cAMP signaling cascade within cardiomyocytes. The inhibition of PDE III is the central event leading to enhanced cardiac muscle contraction.

Signaling Pathway:

-

PDE III Inhibition: In cardiomyocytes, PDE III is a key enzyme responsible for the hydrolysis and subsequent inactivation of cAMP. This compound selectively inhibits this enzyme.[1][2]

-

Increased Intracellular cAMP: By blocking PDE III, this compound prevents the breakdown of cAMP, leading to an accumulation of this second messenger within the cell.[6][7]

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a critical kinase that phosphorylates several downstream protein targets involved in excitation-contraction coupling.[8][9]

-

Phosphorylation of L-type Calcium Channels: PKA phosphorylates L-type calcium channels, increasing their open probability and leading to a greater influx of calcium (Ca²⁺) into the cardiomyocyte during the action potential plateau.[8][10]

-

Phosphorylation of Phospholamban (PLB): PKA also phosphorylates phospholamban. In its unphosphorylated state, PLB inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). Phosphorylation relieves this inhibition, enhancing SERCA2a activity and leading to increased Ca²⁺ uptake into the sarcoplasmic reticulum (SR). This results in a larger Ca²⁺ store available for subsequent contractions.

-

Enhanced Calcium-Induced Calcium Release (CICR): The increased Ca²⁺ influx via L-type channels, coupled with larger SR Ca²⁺ stores, amplifies the CICR process, where Ca²⁺ binds to ryanodine receptors on the SR, triggering a massive release of Ca²⁺ into the cytosol.[10]

-

Increased Myofilament Activation: The resulting higher peak cytosolic Ca²⁺ concentration leads to more Ca²⁺ binding to Troponin C. This induces a conformational change in the troponin-tropomyosin complex, exposing more myosin-binding sites on the actin filaments and resulting in stronger cross-bridge cycling and enhanced myocardial contractility.[11]

References

- 1. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. Oscillation of cAMP and Ca2+ in cardiac myocytes: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. brainkart.com [brainkart.com]

- 11. CV Physiology | Cardiac Myocytes and Sarcomeres [cvphysiology.com]

Saterinone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saterinone is a cardiotonic agent with a dual mechanism of action, exhibiting properties of both a phosphodiesterase III (PDE III) inhibitor and an alpha-1 adrenoceptor antagonist.[1][2] This unique pharmacological profile confers both positive inotropic and vasodilatory effects, making it a subject of interest in the management of heart failure.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, including detailed experimental methodologies and a visual representation of its signaling pathways.

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its ability to modulate two key signaling pathways involved in cardiovascular regulation.

Mechanism of Action

Phosphodiesterase III (PDE III) Inhibition: this compound is a potent inhibitor of phosphodiesterase III, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE III, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects. In the myocardium, elevated cAMP enhances calcium influx and sensitivity, resulting in a positive inotropic effect (increased contractility). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[3]

Alpha-1 Adrenoceptor Antagonism: this compound also acts as an antagonist at alpha-1 adrenergic receptors.[1][2] These receptors are primarily located on vascular smooth muscle and mediate vasoconstriction in response to norepinephrine. By blocking these receptors, this compound further contributes to its vasodilatory effects, reducing both preload and afterload on the heart.[2]

Signaling Pathways

The signaling pathways for this compound's dual mechanism of action are depicted below:

Hemodynamic Effects

Clinical and preclinical studies have demonstrated that this compound produces significant hemodynamic changes. A summary of these effects is presented in the table below.

| Parameter | Species | Study Type | Dose/Concentration | Key Findings | Reference |

| Systemic Vascular Resistance | Human | Double-blind, placebo-controlled | Intravenous infusion | Significant decrease | [1] |

| Mean Arterial Pressure | Human | Double-blind, placebo-controlled | Intravenous infusion | Significant decrease | [1] |

| Heart Rate | Human | Double-blind, placebo-controlled | Intravenous infusion | Increase | [1] |

| Pulmonary Capillary Wedge Pressure | Human | Double-blind, placebo-controlled | Intravenous infusion | Significant decrease | [1] |

| Cardiac Index | Human | Double-blind, placebo-controlled | Intravenous infusion | No significant change | [1] |

| Left Ventricular dP/dtmax | Conscious Rabbits | In vivo | Dose-dependent | Dose-dependent increase | [2] |

| Arterial Blood Pressure | Conscious Rabbits | In vivo | Dose-dependent | Reduction | [2] |

| Femoral Perfusion Pressure | Anesthetized Cats | In vivo | Slow intravenous infusion | Reduction | [2] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, particularly concerning its absorption, distribution, metabolism, and excretion (ADME), is not extensively available in the public domain. The majority of published research focuses on its pharmacodynamic effects.

Bioavailability

While some studies have noted the oral efficacy of this compound in animal models, specific quantitative data on its oral bioavailability in humans or preclinical species is not well-documented in the available literature.[2]

Distribution

Metabolism and Excretion

The metabolic pathways and excretion routes of this compound have not been fully elucidated in the reviewed literature.

Half-Life

One study in patients with severe chronic heart failure administered this compound as a continuous intravenous infusion. The decline in plasma concentrations following the cessation of the infusion was characterized by a three-compartment model, with the following half-lives:

| Phase | Half-life (t½) |

| α-phase | 4.24 minutes |

| β-phase | 3 hours |

| γ-phase (terminal) | 15.7 hours |

Experimental Protocols

Detailed, step-by-step experimental protocols for the key studies on this compound are not fully available in the public domain. However, based on the methodologies described in the published abstracts and summaries, the following provides an overview of the likely experimental designs.

Measurement of Hemodynamic Effects in Humans

Objective: To assess the impact of this compound on key hemodynamic parameters in patients with chronic heart failure.

Workflow:

Methodology Overview:

-

Study Design: A double-blind, placebo-controlled, randomized clinical trial.[1]

-

Patient Population: Patients with moderate to severe chronic heart failure.[1]

-

Intervention: Intravenous infusion of this compound or a matching placebo.[1]

-

Measurements: Invasive hemodynamic monitoring was performed using a right-heart catheter to measure parameters such as systemic vascular resistance (SVR), blood pressure (BP), heart rate (HR), pulmonary capillary wedge pressure (PCWP), and cardiac index (CI).[1] Plasma neurohormone levels and heart rate variability were also assessed.[1]

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on phosphodiesterase III.

Workflow:

Methodology Overview:

-

Enzyme Source: Crude cAMP phosphodiesterase activity was assessed in homogenates obtained from sources such as guinea pig right ventricles.[3]

-

Assay Principle: The assay would typically involve incubating the isolated PDE III enzyme with its substrate, cAMP, in the presence of varying concentrations of this compound.

-

Endpoint: The inhibitory effect is determined by measuring the reduction in the degradation of cAMP to 5'-AMP.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of the enzyme activity (IC50) is calculated.

Alpha-1 Adrenoceptor Binding Assay

Objective: To determine the binding affinity of this compound to alpha-1 adrenoceptors.

Workflow:

Methodology Overview:

-

Receptor Source: Membranes prepared from tissues rich in alpha-1 adrenoceptors, such as rat brain cortex, would be used.

-

Assay Principle: A competitive binding assay is performed where this compound competes with a radiolabeled antagonist (e.g., [3H]-prazosin) for binding to the alpha-1 adrenoceptors in the membrane preparation.

-

Endpoint: The amount of radioactivity bound to the receptors is measured at different concentrations of this compound.

-

Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the alpha-1 adrenoceptor.

Conclusion

This compound is a pharmacologically active compound with a well-defined dual mechanism of action that translates into significant hemodynamic effects, primarily vasodilation and positive inotropy. While its pharmacodynamics have been characterized in both preclinical and clinical settings, a comprehensive understanding of its pharmacokinetic profile, including detailed ADME properties, remains limited based on publicly available information. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion of this compound to better inform its potential therapeutic applications. The experimental workflows provided in this guide offer a foundational understanding of the methodologies employed to characterize this compound.

References

- 1. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Superior Cardiovascular Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Saterinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone, a potent inotropic and vasodilatory agent, has demonstrated clinical potential in the management of acute heart failure. Its unique dual mechanism of action, involving phosphodiesterase III (PDE3) inhibition and alpha-1 adrenergic receptor blockade, offers a promising therapeutic profile. This technical guide provides a comprehensive overview of the core principles and methodologies essential for the discovery and synthesis of novel this compound analogs. While specific data on novel this compound analogs is limited in the public domain, this paper extrapolates from the known pharmacology of this compound and the synthetic chemistry of related 2-pyridone scaffolds to present a foundational framework for the development of next-generation cardiovascular drugs with improved efficacy and safety profiles. This guide details the underlying signaling pathways, proposes synthetic strategies, outlines experimental protocols for biological evaluation, and presents a structured approach to data analysis.

Introduction: The Therapeutic Rationale for this compound and its Analogs

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of innovative therapeutic strategies. This compound emerges as a compelling therapeutic candidate due to its dual pharmacological action. It combines the positive inotropic effects of PDE3 inhibition with the vasodilatory effects of alpha-1 adrenergic receptor antagonism.[1][2] This combination allows for an increase in cardiac contractility while simultaneously reducing both preload and afterload, thereby improving overall cardiac efficiency.

The development of novel this compound analogs is driven by the aspiration to refine this therapeutic profile. Key objectives for analog development include:

-

Enhanced Potency and Selectivity: To design molecules with higher affinity for PDE3 and/or alpha-1 adrenergic receptors, potentially leading to lower effective doses and reduced off-target effects.

-

Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better oral bioavailability and duration of action.

-

Reduced Side Effects: To minimize adverse effects associated with existing inotropic agents, such as arrhythmias and hypotension.

The Dual Signaling Pathway of this compound

Understanding the molecular mechanisms of this compound is fundamental to the rational design of its analogs. The drug's therapeutic effects are mediated through two primary signaling pathways:

PDE3 Inhibition Pathway

This compound inhibits the phosphodiesterase 3 (PDE3) enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. The inhibition of PDE3 leads to an accumulation of intracellular cAMP, triggering a cascade of downstream effects:

-

In the Heart: Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates several key proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.

-

In Vascular Smooth Muscle: Elevated cAMP levels also activate PKA, which leads to the phosphorylation and inactivation of myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Figure 1: this compound's PDE3 Inhibition Pathway.

Alpha-1 Adrenergic Receptor Blockade Pathway

This compound also acts as an antagonist at alpha-1 adrenergic receptors, which are primarily located on vascular smooth muscle. These receptors are typically activated by norepinephrine and epinephrine, leading to vasoconstriction. By blocking these receptors, this compound prevents the binding of these catecholamines, resulting in:

-

Arterial and Venous Dilation: The blockade of alpha-1 adrenergic receptors leads to relaxation of both arterial and venous smooth muscle. This reduces systemic vascular resistance (afterload) and venous return to the heart (preload), further alleviating the workload on the failing heart.

Figure 2: this compound's Alpha-1 Adrenergic Receptor Blockade Pathway.

Discovery and Synthesis of Novel this compound Analogs: A Proposed Workflow

The discovery of novel this compound analogs requires a systematic and iterative process encompassing design, synthesis, and biological evaluation.

References

The Role of Saterinone in Cyclic AMP-Dependent Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone is a potent inotropic and vasodilatory agent that exerts its effects primarily through the modulation of cyclic adenosine monophosphate (cAMP)-dependent signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a phosphodiesterase (PDE) inhibitor. It includes a summary of its effects on PDE isoenzymes, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound, a pyridinone derivative, has demonstrated significant positive inotropic and vasodilatory properties in both preclinical and clinical studies.[1][2] Its therapeutic potential in conditions such as congestive heart failure stems from its dual mechanism of action: inhibition of phosphodiesterase type III (PDE3) and type IV (PDE4), and blockade of α1-adrenoceptors.[3][4] The inhibition of PDEs leads to an increase in intracellular cyclic AMP (cAMP) levels, a critical second messenger in cardiovascular regulation.[2] This guide will focus on the cAMP-dependent aspects of this compound's action.

Mechanism of Action: Inhibition of Phosphodiesterases

The primary mechanism by which this compound influences cAMP-dependent pathways is through the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, including cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.

This compound is a potent inhibitor of both PDE3 and PDE4 isoenzymes, which are prominently expressed in cardiac and vascular smooth muscle cells.[3] The inhibition of PDE3 in cardiomyocytes is a key contributor to the positive inotropic effect, while its inhibition in vascular smooth muscle, along with α1-adrenoceptor blockade, contributes to vasodilation.[1][2]

The Cyclic AMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC) to synthesize cAMP from ATP.[5] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA).[6] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[5]

Activated PKA phosphorylates a variety of downstream target proteins in cardiomyocytes, including:

-

L-type calcium channels: Phosphorylation increases calcium influx, enhancing myocardial contractility.

-

Phospholamban: Phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum and faster relaxation (lusitropy).

-

Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, also contributing to faster relaxation.

This compound's inhibition of PDE3 and PDE4 amplifies this signaling cascade by increasing the availability of cAMP to activate PKA.

Figure 1: this compound's mechanism of action within the cAMP signaling pathway.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data available on this compound's inhibitory activity against phosphodiesterase isoenzymes and its hemodynamic effects.

| PDE Isoenzyme | IC50 (μmol/L) | Source |

| PDE I | 37.3 | [3] |

| PDE II | 51.4 | [3] |

| PDE III | 0.02 | [3] |

| PDE IV | 0.03 | [3] |

Table 1: Inhibitory concentration (IC50) of racemic this compound on phosphodiesterase isoenzymes from failing human hearts.

| Hemodynamic Parameter | Maximal Change (%) | Source |

| Cardiac Index | +56.6 | |

| Stroke Volume Index | +48.9 | |

| Heart Rate | +28.4 | |

| Mean Systemic Blood Pressure | -17.3 | |

| Mean Pulmonary Artery Pressure | -38.4 | |

| Systemic Vascular Resistance | -39.9 |

Table 2: Maximal hemodynamic effects of this compound infusion (1.5 µg/kg/min for 24 hours) in patients with severe chronic heart failure.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in cAMP-dependent pathways.

Phosphodiesterase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on PDE isoenzymes.

Objective: To measure the IC50 of this compound for different PDE isoenzymes.

Materials:

-

Isolated PDE isoenzymes (e.g., from human cardiac tissue via DEAE-sepharose anion exchange chromatography)

-

This compound stock solution

-

[3H]-cAMP (radiolabeled cyclic AMP)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of this compound (or vehicle control), and the isolated PDE isoenzyme.

-

Initiation: Start the reaction by adding a known concentration of [3H]-cAMP. Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by boiling the tubes for 1 minute.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine. Incubate at 30°C.

-

Separation: Add an anion-exchange resin slurry to bind the unreacted [3H]-cAMP. Centrifuge to pellet the resin.

-

Quantification: Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Figure 2: Experimental workflow for the phosphodiesterase inhibition assay.

Measurement of Intracellular cAMP Levels

This protocol outlines a method to quantify changes in intracellular cAMP levels in response to this compound treatment in cultured cardiomyocytes.

Objective: To determine the effect of this compound on intracellular cAMP accumulation.

Materials:

-

Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes)

-

This compound stock solution

-

Adenylyl cyclase activator (e.g., Forskolin)

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

-

Plate reader (for EIA) or gamma counter (for RIA)

Procedure:

-

Cell Culture and Treatment: Plate cardiomyocytes in appropriate culture dishes and allow them to adhere. Pre-incubate the cells with this compound at various concentrations for a specified time.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

-

Cell Lysis: Terminate the stimulation and lyse the cells using the provided lysis buffer from the assay kit.

-

cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen EIA or RIA kit. This typically involves a competitive binding reaction where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve. Normalize the cAMP concentration to the total protein content of each sample.

Protein Kinase A (PKA) Activity Assay

This protocol describes a method to measure the activity of PKA in cell lysates following treatment with this compound.

Objective: To assess the downstream functional consequence of increased cAMP levels by measuring PKA activity.

Materials:

-

Cell lysates from cardiomyocytes treated with this compound

-

PKA activity assay kit (e.g., colorimetric or radioactive)

-

PKA-specific substrate (e.g., Kemptide)

-

ATP (and [γ-32P]ATP for radioactive assay)

-

Assay buffer

-

Phosphoric acid (for radioactive assay) or detection antibodies (for colorimetric assay)

-

Scintillation counter or microplate reader

Procedure (based on a radioactive assay):

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PKA-specific substrate, and the cell lysate containing PKA.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate at 30°C for a defined period.

-

Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose paper strip.

-

Washing: Wash the paper strips multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the washed paper strip in a scintillation vial, add scintillation fluid, and measure the radioactivity, which corresponds to the amount of 32P incorporated into the substrate.

-

Data Analysis: Compare the PKA activity in this compound-treated samples to control samples to determine the fold-increase in activity.

Logical Relationships and Dual Mechanism of Action

This compound's overall cardiovascular effects are a result of its dual mechanism of action. The following diagram illustrates the logical relationship between its PDE inhibitory activity and its α1-adrenoceptor antagonism.

Figure 3: Logical diagram of this compound's dual mechanism of action.

Conclusion

This compound's prominent role in modulating cAMP-dependent pathways through the potent inhibition of PDE3 and PDE4 underscores its therapeutic potential as a cardiovascular agent. The resulting increase in intracellular cAMP leads to enhanced myocardial contractility and vasodilation, addressing key pathophysiological aspects of heart failure. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the nuanced effects of this compound and similar compounds on cAMP signaling. A thorough understanding of these mechanisms is crucial for the continued development of targeted and effective therapies for cardiovascular diseases.

References

- 1. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. arborassays.com [arborassays.com]

- 4. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

Saterinone: A Comprehensive Exploration of Molecular Targets Beyond Phosphodiesterase 3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone, a compound initially developed for the management of heart failure, is well-recognized for its potent inhibitory activity against phosphodiesterase 3 (PDE3). This activity underlies its positive inotropic and vasodilatory effects. However, a deeper investigation into its pharmacological profile reveals a more complex molecular mechanism of action, extending beyond PDE3 inhibition. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond PDE3, focusing on its significant interactions with phosphodiesterase 4 (PDE4) and alpha-1 adrenergic receptors. This document consolidates available quantitative data, presents detailed experimental protocols for target characterization, and visualizes the associated signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's broader pharmacological footprint.

Introduction

This compound is a cardiotonic agent that has been investigated for its therapeutic potential in cardiovascular diseases. Its primary mechanism of action has been attributed to the selective inhibition of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This, in turn, enhances cardiac contractility and promotes vasodilation. However, emerging evidence demonstrates that the pharmacological effects of this compound are not solely mediated by PDE3 inhibition. A comprehensive understanding of its molecular interactions is crucial for elucidating its complete therapeutic and potential adverse effect profile. This guide delves into the molecular targets of this compound beyond PDE3, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic applications.

Known Molecular Targets of this compound Beyond PDE3

Beyond its well-established role as a PDE3 inhibitor, this compound has been shown to interact with other key signaling molecules, notably phosphodiesterase 4 (PDE4) and alpha-1 adrenergic receptors.

Phosphodiesterase 4 (PDE4) Inhibition

Studies have revealed that this compound is a potent inhibitor of PDE4, with a potency comparable to its inhibition of PDE3.[1] PDE4 is another critical enzyme in the regulation of intracellular cAMP, and its inhibition can lead to a range of physiological effects, including anti-inflammatory and bronchodilatory responses.

Alpha-1 Adrenergic Receptor Antagonism

This compound also exhibits significant antagonist activity at alpha-1 adrenergic receptors.[2] This action contributes to its vasodilatory properties by blocking the vasoconstrictive effects of endogenous catecholamines like norepinephrine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with its known molecular targets.

Table 1: Inhibitory Activity of this compound against Phosphodiesterase Isoenzymes

| Phosphodiesterase Isoenzyme | IC50 (µM) | Source Tissue |

| PDE1 | 37.3 | Failing Human Heart |

| PDE2 | 51.4 | Failing Human Heart |

| PDE3 | 0.02 | Failing Human Heart |

| PDE4 | 0.03 | Failing Human Heart |

| Data sourced from a study on phosphodiesterase isoenzymes from ventricular tissue of failing human hearts.[1] |

Table 2: Antagonist Potency of this compound at Alpha-1 Adrenoceptors

| Receptor | Parameter | Value |

| Alpha-1 Adrenoceptor | pA2 | 8.46 |

| The pA2 value is a measure of the potency of a competitive antagonist. |

Signaling Pathways

The interaction of this compound with its molecular targets modulates key intracellular signaling pathways.

cAMP Signaling Pathway

By inhibiting both PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in increased cardiac muscle contraction and smooth muscle relaxation.

Alpha-1 Adrenergic Receptor Signaling Pathway

This compound acts as an antagonist at alpha-1 adrenergic receptors, blocking the signaling cascade initiated by agonists like norepinephrine. This prevents the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to vasodilation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of a compound's molecular interactions. The following are representative protocols for assays used to determine the activity of this compound at its known targets.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of this compound against PDE isoenzymes.

Objective: To determine the IC50 value of this compound for different PDE isoenzymes.

Materials:

-

Recombinant human PDE isoenzymes (PDE1, PDE2, PDE3, PDE4)

-

[³H]-cAMP or [³H]-cGMP as substrate

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the assay buffer, the respective PDE isoenzyme, and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP for PDE3 and PDE4; [³H]-cGMP can also be used for PDE1 and PDE2).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by boiling for 2 minutes.

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of anion exchange resin to bind the unreacted charged substrate.

-

Centrifuge to pellet the resin.

-

Transfer an aliquot of the supernatant containing the radiolabeled nucleoside to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Alpha-1 Adrenoceptor Radioligand Binding Assay

This protocol outlines a representative method for determining the binding affinity of this compound for alpha-1 adrenergic receptors.[3][4]

Objective: To determine the Ki (inhibition constant) of this compound for alpha-1 adrenoceptors.

Materials:

-

Cell membranes expressing alpha-1 adrenoceptors (e.g., from rat brain cortex)

-

[³H]-Prazosin (a selective alpha-1 adrenoceptor antagonist radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Wash buffer (ice-cold binding buffer)

-

Non-specific binding determinator (e.g., phentolamine at a high concentration)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a reaction tube, add the cell membranes, the this compound dilution (or vehicle for total binding, or phentolamine for non-specific binding), and the [³H]-Prazosin.

-

Incubate the mixture at 25°C for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and allow the filters to soak.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Broader Selectivity Profile and Future Directions

While the inhibitory effects of this compound on PDE4 and its antagonist activity at alpha-1 adrenoceptors are well-documented, a comprehensive screening of its activity against a broader panel of molecular targets, such as a kinome scan or a wide array of G-protein coupled receptors (GPCRs) and ion channels, is not extensively reported in publicly available literature. Such comprehensive profiling is crucial for a complete understanding of its off-target effects and for identifying potential novel therapeutic applications.

Future research should focus on:

-

Comprehensive Off-Target Screening: Performing broad screening assays to identify any additional molecular interactions of this compound.

-

In Vivo Studies: Investigating the physiological relevance of PDE4 inhibition and alpha-1 adrenoceptor antagonism in various preclinical models to better understand the contribution of these activities to the overall therapeutic and adverse effect profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Exploring the structural determinants of this compound's activity at its different targets to potentially design more selective analogues.

Conclusion

This compound's molecular pharmacology is more intricate than its initial classification as a selective PDE3 inhibitor would suggest. Its potent inhibition of PDE4 and its antagonist activity at alpha-1 adrenergic receptors are critical components of its overall pharmacological profile. The quantitative data and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future studies aimed at fully elucidating its complex mechanism of action. Acknowledging the current gaps in its comprehensive selectivity profile, this document underscores the importance of continued investigation into the molecular targets of this multifaceted compound.

References

- 1. Effects of this compound and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phosphodiesterase Inhibition Assay Using Saterinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saterinone is a potent inhibitor of phosphodiesterase (PDE) enzymes, demonstrating significant activity against PDE III and PDE IV isozymes.[1] This dual inhibitory action, combined with its properties as an alpha-1 adrenoceptor antagonist, contributes to its cardiotonic and vasodilatory effects.[2][3] Accurate and reproducible methods for quantifying the inhibitory activity of this compound are crucial for pharmacological research and drug development. These application notes provide detailed protocols for performing a phosphodiesterase inhibition assay using this compound, enabling researchers to determine its potency and selectivity.

Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This increase in cyclic nucleotide levels activates downstream signaling pathways, resulting in various physiological responses, such as increased cardiac contractility and smooth muscle relaxation.

Caption: Signaling pathway of phosphodiesterase inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against various phosphodiesterase isozymes is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for racemic this compound and its enantiomers against PDE isozymes isolated from failing human hearts.

| Isozyme | Racemic this compound IC50 (µmol/L) | R(+)-Saterinone IC50 (µmol/L) | S(-)-Saterinone IC50 (µmol/L) |

| PDE I | 37.3[1] | Not Reported | Not Reported |

| PDE II | 51.4[1] | Not Reported | Not Reported |

| PDE III | 0.02[1] | Slightly more potent than S(-)[1] | Slightly less potent than R(+)[1] |

| PDE IV | 0.03[1] | Similarly potent to S(-)[1] | Similarly potent to R(+)[1] |

Experimental Protocols

This section provides a detailed protocol for a generic, adaptable phosphodiesterase inhibition assay that can be used to determine the IC50 of this compound. This protocol is based on a commercially available fluorescence polarization assay format, which is a common method for this type of measurement.

Principle of the Assay

The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the unlabeled cyclic nucleotide for the active site of the phosphodiesterase enzyme. The product of the enzymatic reaction, a fluorescently labeled monophosphate, is then bound by a binding agent. This binding results in a high fluorescence polarization (FP) signal. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to less fluorescent monophosphate being produced and consequently a lower FP signal.

Materials and Reagents

-

This compound (and its enantiomers, if desired)

-

Recombinant human phosphodiesterase III (PDE3) and IV (PDE4) enzymes

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

-

PDE Assay Buffer

-

Binding Agent

-

96-well or 384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Experimental Workflow

Caption: General workflow for a phosphodiesterase inhibition assay.

Detailed Protocol

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations to be tested. It is recommended to perform a 10-point dilution series.

-

-

Assay Procedure:

-

Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of a black microplate. Include wells with buffer and no inhibitor as a positive control (maximum enzyme activity) and wells with a known potent PDE inhibitor as a negative control.

-

Add the diluted PDE enzyme solution (e.g., PDE3A or PDE4A) to each well.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This time may need to be optimized based on the specific enzyme and substrate concentrations.

-

Stop the reaction by adding the binding agent to all wells.

-

Incubate the plate for a further period (e.g., 30 minutes) to allow the binding agent to capture the fluorescently labeled monophosphate.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are used to calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDE enzyme activity.

-

Troubleshooting

-

High background signal: This may be due to contamination of reagents or the microplate. Ensure all components are of high quality and handle them carefully.

-

Low signal-to-noise ratio: This can be improved by optimizing the concentrations of the enzyme, substrate, and binding agent.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Run replicates for each data point to assess variability.

Conclusion

This application note provides a comprehensive guide for conducting a phosphodiesterase inhibition assay using this compound. By following the detailed protocols and understanding the underlying principles, researchers can accurately determine the inhibitory potency of this compound and its analogs, facilitating further research into its therapeutic potential.

References

- 1. Effects of this compound and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening for Novel Saterinone Derivatives with Cardiotonic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saterinone is a potent positive inotropic and vasodilatory agent, exhibiting a dual mechanism of action through the inhibition of phosphodiesterase III (PDE III) and blockade of alpha-1 adrenergic receptors.[1][2][3] These characteristics make it an interesting scaffold for the development of new cardiotonic drugs for the management of heart failure. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound derivatives. The primary goal of these assays is to identify compounds with enhanced potency and selectivity for PDE III, potentially leading to improved therapeutic profiles.

The protocols outlined below describe two primary HTS assays: a biochemical fluorescence polarization assay for direct PDE III inhibition and a cell-based cAMP assay to assess the functional consequences of PDE inhibition in a cellular context.

Signaling Pathway of this compound's Inotropic Action

The positive inotropic effect of this compound is primarily mediated by the inhibition of PDE III in cardiac myocytes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and sarcoplasmic reticulum calcium uptake, ultimately leading to enhanced cardiac contractility.

Caption: this compound's inotropic signaling pathway.

Experimental Workflow

The overall workflow for screening this compound derivatives involves a primary biochemical screen to identify direct PDE III inhibitors, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant system and to assess cellular toxicity.

Caption: High-throughput screening workflow.

Data Presentation

Quantitative data from the primary and secondary screens should be meticulously recorded and organized for comparative analysis. The following tables provide a template for data presentation.

Table 1: Primary HTS (Fluorescence Polarization) - Single-Point Concentration (e.g., 10 µM)

| Compound ID | Structure (SMILES) | % Inhibition of PDE3A | Z'-factor | Hit (Yes/No) |

| This compound | [SMILES for this compound] | 85.2 | 0.85 | Yes |

| SD-001 | [SMILES for Derivative 1] | 92.5 | 0.85 | Yes |

| SD-002 | [SMILES for Derivative 2] | 45.3 | 0.85 | No |

| SD-003 | [SMILES for Derivative 3] | 95.1 | 0.85 | Yes |

| ... | ... | ... | ... | ... |

Table 2: Secondary HTS (Cell-Based cAMP Assay) and Cytotoxicity

| Compound ID | Fold Increase in cAMP (vs. Vehicle) | EC50 (µM) | % Cell Viability | Confirmed Hit (Yes/No) |

| This compound | 5.8 | 1.2 | 98.2 | Yes |

| SD-001 | 6.5 | 0.8 | 95.7 | Yes |

| SD-003 | 7.2 | 0.5 | 92.1 | Yes |

| ... | ... | ... | ... | ... |

Experimental Protocols

Protocol 1: PDE3A Fluorescence Polarization (FP) High-Throughput Screening Assay

This protocol is adapted from established fluorescence polarization assays for PDE inhibitors.[4]

Objective: To identify this compound derivatives that directly inhibit the enzymatic activity of human recombinant PDE3A.

Materials:

-

Human recombinant PDE3A (e.g., from commercial vendors)

-

Fluorescein-labeled cGMP (FL-cGMP)

-

Anti-cGMP antibody

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA

-

This compound derivative library (dissolved in DMSO)

-

Positive control: this compound or a known PDE3 inhibitor (e.g., Milrinone)

-

Negative control: DMSO

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating:

-

Dispense 100 nL of each this compound derivative (1 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

-

Dispense 100 nL of DMSO into the negative control wells.

-

Dispense 100 nL of the positive control (e.g., 1 mM this compound in DMSO) into the positive control wells.

-

-

Enzyme and Substrate Preparation:

-

Prepare a solution of PDE3A in assay buffer at a concentration that yields approximately 50% of the maximum fluorescence polarization signal (to be determined during assay development).

-

Prepare a solution of FL-cGMP and anti-cGMP antibody in assay buffer. The concentrations should be optimized to produce a stable and robust fluorescence polarization signal.

-

-

Assay Protocol:

-

Add 5 µL of the PDE3A solution to each well of the compound plate.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Add 5 µL of the FL-cGMP/anti-cGMP antibody solution to each well to initiate the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) where FP_sample is the fluorescence polarization of the test compound, FP_min is the average of the positive controls (maximum inhibition), and FP_max is the average of the negative controls (no inhibition).

-

Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

-

Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits.

Protocol 2: Cell-Based cAMP GloSensor™ Assay

This protocol utilizes the GloSensor™ technology to measure changes in intracellular cAMP levels in response to treatment with this compound derivatives.[5]

Objective: To confirm the activity of primary hits in a cellular context and to determine their potency.

Materials:

-

HEK293 cells stably expressing the GloSensor™-22F cAMP plasmid

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin B)

-

GloSensor™ Reagent

-

Assay Buffer: HBSS or other suitable buffer

-

Forskolin (an adenylyl cyclase activator)

-

This compound derivatives (primary hits)

-

384-well, white, clear-bottom microplates

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the GloSensor™-22F HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare serial dilutions of the primary hit compounds in assay buffer.

-

Remove the culture medium from the cell plates and add the diluted compounds.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Stimulation and Detection:

-

Prepare the GloSensor™ reagent according to the manufacturer's instructions.

-

Add the GloSensor™ reagent to each well.

-

Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.

-

Incubate for 15-20 minutes at room temperature.

-

Measure the luminescence using a plate-based luminometer.

-

Data Analysis:

-

Normalize the luminescence data to the vehicle control.

-

Plot the normalized luminescence (representing cAMP levels) against the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Protocol 3: Cytotoxicity Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxicity of the hit compounds.

Materials:

-

Cells used in the cell-based cAMP assay (or a relevant cardiac cell line)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Opaque-walled multiwell plates

-

Luminometer

Procedure:

-

Cell Plating and Compound Treatment:

-

Plate the cells and treat them with the same concentrations of this compound derivatives as used in the dose-response studies for the cell-based cAMP assay.

-

Incubate for a period relevant to the primary assay (e.g., 1-24 hours).

-

-

Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

Data Analysis:

-

Calculate the percent cell viability for each compound concentration relative to the vehicle control.

-

Compounds showing significant toxicity at concentrations relevant to their EC₅₀ values should be deprioritized.

Conclusion

The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel this compound derivatives with potential as next-generation cardiotonic agents. By combining a direct biochemical assay for PDE III inhibition with a functional cell-based cAMP assay and a counter-screen for cytotoxicity, this approach enables the selection of potent and cell-permeable compounds with favorable safety profiles for further lead optimization and preclinical development.

References

- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Measuring Saterinone Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saterinone is a phosphodiesterase (PDE) inhibitor with significant activity against PDE3 and PDE4. Its therapeutic potential, particularly in the context of cardiovascular diseases, stems from its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to a cascade of downstream effects, including positive inotropic effects in cardiac muscle and vasodilation in smooth muscle.

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of this compound's efficacy. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately quantify the cellular effects of this compound and similar compounds.

Mechanism of Action of this compound

This compound exerts its pharmacological effects primarily through the inhibition of phosphodiesterase type 3 (PDE3) and, to a lesser extent, phosphodiesterase type 4 (PDE4). These enzymes are responsible for the degradation of cAMP. By inhibiting these PDEs, this compound effectively increases the intracellular concentration of cAMP, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets. This signaling pathway is pivotal in regulating cardiac contractility and vascular tone.

Application Notes and Protocols for Clinical Trial Design of Saterinone in Heart Failure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Saterinone, a phosphodiesterase III (PDE III) inhibitor with alpha-1 blocking properties, for the treatment of heart failure. The following sections detail the mechanism of action, summarize key quantitative data from clinical studies, and provide detailed experimental protocols for essential assessments.

Mechanism of Action

This compound exerts its therapeutic effects in heart failure through a dual mechanism of action.[1][2] As a selective phosphodiesterase III (PDE III) inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2] Increased cAMP levels in the myocardium lead to a positive inotropic effect, enhancing cardiac contractility.[2] In vascular smooth muscle, elevated cAMP results in vasodilation.[3]

Additionally, this compound possesses alpha-1 adrenergic receptor blocking properties, which contributes to its vasodilatory effects by antagonizing the vasoconstrictive actions of catecholamines.[2][4][5] This combined action of positive inotropy and vasodilation, also known as inodilation, improves cardiac output and reduces both preload and afterload, thereby alleviating the symptoms of heart failure.[6]

References

- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

Application Notes and Protocols for the Quantification of Saterinone in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of Saterinone in various biological matrices. The protocols detailed below are intended to serve as a guide for developing and validating robust bioanalytical assays for this compound in a research or drug development setting.

Introduction to this compound

This compound is a cardiotonic agent with positive inotropic and vasodilatory properties.[1] Its mechanism of action involves alpha-1 adrenergic receptor blockade.[1] Accurate and precise quantification of this compound in biological samples such as plasma, urine, and bile is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The methods outlined in these notes focus on providing the sensitivity, specificity, and reliability required for such analyses.

Analytical Methods Overview

Key Quantitative Parameters:

The performance of analytical methods is evaluated based on several key parameters, which are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 0.5 - 5 ng/mL |

| Linearity Range | 20 - 2000 ng/mL | 0.5 - 500 ng/mL |

| Accuracy (% Bias) | < 15% | < 15% |

| Precision (%RSD) | < 15% | < 15% |

| Recovery | 80 - 110% | 85 - 115% |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the stability of the analyte.[2][3][4][5][6][7]

3.1.1. Protein Precipitation (for Plasma/Serum)

This is a rapid and simple method for removing proteins from plasma or serum samples.[8]

Protocol:

-

To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or an appropriate solvent for HPLC analysis.

3.1.2. Solid-Phase Extraction (SPE) (for Plasma/Serum, Urine)

SPE provides a cleaner extract compared to protein precipitation and can be used for both plasma/serum and urine samples.[4]

Protocol:

-

Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Pre-treat the biological sample:

-

Plasma/Serum: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid.

-

Urine: Centrifuge the urine sample to remove particulate matter. The pH may need adjustment depending on the sorbent used.

-

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-